molecular formula C6H7NO2S B8666017 4-Isothiazoleacetic acid, methyl ester CAS No. 10271-83-7

4-Isothiazoleacetic acid, methyl ester

Cat. No.: B8666017
CAS No.: 10271-83-7
M. Wt: 157.19 g/mol
InChI Key: DXRJPHMQVBTPCP-UHFFFAOYSA-N
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Description

4-Isothiazoleacetic acid, methyl ester is a chemical compound of interest in specialized organic synthesis and microbiological research. It is presented for research use only and is not intended for diagnostic, therapeutic, or any personal applications. Researchers value this ester for its potential as a building block in the development of novel heterocyclic compounds, including structures related to thiazolidinones, which are known to exhibit a range of biological activities. The core isothiazole structure is recognized for its ability to interact with biological systems; related isothiazolinone derivatives, for instance, function by inhibiting essential enzymes through the formation of disulfide bonds with thiol groups at active sites, disrupting cellular respiration and ATP synthesis. This mechanism suggests potential research applications for this compound in studies focused on developing new antimicrobial agents or preservative formulations. Its structural features also make it a candidate for creating functionalized polymers or advanced materials science applications. Researchers are advised to consult appropriate safety data sheets and handle this product with standard laboratory precautions.

Properties

CAS No.

10271-83-7

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

methyl 2-(1,2-thiazol-4-yl)acetate

InChI

InChI=1S/C6H7NO2S/c1-9-6(8)2-5-3-7-10-4-5/h3-4H,2H2,1H3

InChI Key

DXRJPHMQVBTPCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CSN=C1

Origin of Product

United States

Preparation Methods

Procedure:

  • Reagent Ratios : A molar ratio of 1:10 (acid:methanol) is typical, with H2SO4\text{H}_2\text{SO}_4 (2–3 equivalents) as the catalyst.

  • Reaction Conditions : Reflux at 60–80°C for 3–5 hours.

  • Workup : Neutralization with NaHCO3\text{NaHCO}_3, followed by extraction with dichloromethane and vacuum distillation.

Performance Data:

ParameterValue
Yield80–90%
Purity (HPLC)>95%
Reaction Time4 hours

This method is robust but requires careful control of water removal to shift equilibrium toward ester formation.

Trimethylchlorosilane (TMSCl)-Mediated Esterification

A room-temperature protocol using TMSCl and methanol avoids harsh conditions. This method, adapted from amino acid methyl ester synthesis, proceeds via in situ generation of HCl:

RCOOH+CH3OH+TMSClRCOOCH3+HCl+TMSOH\text{RCOOH} + \text{CH}3\text{OH} + \text{TMSCl} \rightarrow \text{RCOOCH}3 + \text{HCl} + \text{TMSOH}

Procedure:

  • Reagent Ratios : 4-Isothiazoleacetic acid (1 equiv), methanol (5–10 equiv), TMSCl (2 equiv).

  • Reaction Conditions : Stir at 25°C for 12–24 hours.

  • Workup : Concentrate under reduced pressure, wash with NaHCO3\text{NaHCO}_3, and purify via column chromatography.

Performance Data:

ParameterValue
Yield85–95%
Purity (NMR)>98%
Reaction Time18 hours

This method is advantageous for acid-sensitive substrates and offers excellent atom economy.

Boron Trifluoride (BF3\text{BF}_3BF3)-Methanol Complex

The BF3\text{BF}_3-methanol complex is a potent electrophilic catalyst for esterification, particularly for sterically hindered acids.

Procedure:

  • Reagent Ratios : 4-Isothiazoleacetic acid (1 equiv), 14% BF3\text{BF}_3-methanol (5 equiv).

  • Reaction Conditions : Heat at 65°C for 20 minutes under nitrogen.

  • Workup : Extract with hexane, dry over Na2SO4\text{Na}_2\text{SO}_4, and concentrate.

Performance Data:

ParameterValue
Yield75–85%
Purity (GC-MS)>90%
Reaction Time20 minutes

This method is rapid but requires strict anhydrous conditions to prevent BF3\text{BF}_3 hydrolysis.

ParameterValue
Overall Yield60–70%
Purity>99.9%
Key Impurity<0.1% 5-chloro derivative

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Fischer Esterification80–90>954 hoursHigh
TMSCl/MeOH85–95>9818 hoursModerate
BF3\text{BF}_3-MeOH75–85>9020 minutesLow
Halogenation Route60–70>99.912 hoursIndustrial

Key Considerations :

  • Fischer Esterification : Best for large-scale production despite longer reaction times.

  • TMSCl/MeOH : Ideal for lab-scale synthesis with high yields and mild conditions.

  • Halogenation Route : Suitable for high-purity requirements but involves multi-step synthesis.

Mechanistic Insights and Side Reactions

  • Acid-Catalyzed Esterification : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol. Water removal is critical to avoid reversible hydrolysis.

  • TMSCl Mechanism : TMSCl generates HCl, which protonates the carboxylic acid. The silyl ester intermediate reacts with methanol to yield the methyl ester.

  • Impurity Formation :

    • 5-Chloro Derivatives : Observed in halogenation routes due to over-chlorination.

    • Diesters : Formed if excess methanol or prolonged reaction times are used .

Chemical Reactions Analysis

Types of Reactions

4-Isothiazoleacetic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the th

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following table compares 4-isothiazoleacetic acid, methyl ester with structurally related heterocyclic esters:

Compound Structure Molecular Formula Molecular Weight (g/mol) Key Features
This compound Isothiazole ring + acetic acid methyl ester C₆H₇NO₂S 157.19 Bioactive heterocycle with sulfur; potential antimicrobial applications.
Ethyl thiazole-4-carboxylate Thiazole ring (S and N at positions 1 and 3) + ethyl ester C₆H₇NO₂S 157.19 Thiazole core used in drug intermediates; synthesized via thiono ester reactions.
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Isoxazole ring (O and N at positions 1 and 2) + substituents + ethyl ester C₉H₁₃NO₃ 195.21 Electron-deficient ring; used in annelation reactions.
4-Isoquinolineacetic acid, 7-methoxy-, methyl ester Isoquinoline ring + methoxy + acetic acid methyl ester C₁₃H₁₃NO₃ 231.25 Extended aromatic system; potential CNS or anticancer applications.
4-Iodo-2-isobutyl-2H-pyrazole-3-carboxylic acid methyl ester Pyrazole ring + iodine + isobutyl + methyl ester C₉H₁₃IN₂O₂ 308.12 Iodine enables cross-coupling; used in medicinal chemistry.
2.3 Physicochemical Properties
  • Solubility : Methyl esters (e.g., 4-isothiazoleacetic acid) are more lipophilic than ethyl esters (e.g., ethyl thiazole-4-carboxylate). Isoxazoles exhibit lower stability due to the electronegative oxygen atom .
  • Reactivity : The iodine substituent in the pyrazole derivative facilitates Suzuki-Miyaura cross-coupling reactions , while isothiazoles may undergo nucleophilic substitution at the sulfur-containing ring.

Research Findings and Data

  • Bioactivity : Thiazole and isothiazole derivatives show overlapping antimicrobial spectra, but isothiazoles often exhibit higher potency due to sulfur's electron-withdrawing effects .
  • Stability Studies: Isoxazole esters degrade faster under acidic conditions compared to thiazoles, as noted in hydrolytic stability tests .
  • Synthetic Flexibility: The iodine atom in pyrazole derivatives allows for diverse functionalization, a feature absent in non-halogenated analogues .

Q & A

Q. How can researchers characterize the purity and structure of this compound?

  • Methodology : Use GC-MS with a polar stationary phase column (e.g., SP™-2560 or Omegawax®) for separation, coupled with electron ionization (EI) for fragmentation patterns . Confirm molecular ions (e.g., m/z 173 for the parent ion) and compare with NIST spectral libraries . Complementary NMR (¹H/¹³C) in CDCl₃ can resolve structural ambiguities, such as methyl ester protons at δ 3.7–3.9 ppm and thiazole ring protons at δ 7.1–8.3 ppm .

Q. What are the key stability considerations for storing this compound?

  • Methodology : Store under inert gas (argon) at –20°C in amber glass vials to prevent hydrolysis and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis (C18 column, acetonitrile/water gradient) to monitor degradation products like 4-isothiazoleacetic acid .

Advanced Research Questions

Q. How can researchers resolve conflicting data in kinetic studies of this compound reactions?

  • Methodology : Apply a universal kinetic model (e.g., two-step pseudo-first-order) with MATLAB or Python simulations to reconcile discrepancies between experimental and theoretical yields . For example, discrepancies in esterification rates may arise from unaccounted side reactions (e.g., thiazole ring oxidation), which can be quantified via LC-MS/MS using deuterated internal standards .

Q. What advanced chromatographic techniques improve resolution of this compound from co-eluting impurities?

  • Methodology : Use multidimensional GC×GC with a cyanosilicone primary column and a mid-polarity secondary column (e.g., DB-17) to separate isomers and by-products . For polar degradants, employ HILIC-HPLC with a zwitterionic stationary phase (e.g., ZIC®-HILIC) and MS detection .

Q. How do stereoelectronic effects in the thiazole ring influence the reactivity of this compound?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution and predict sites for electrophilic/nucleophilic attack. Validate experimentally via Hammett plots using substituted derivatives (e.g., 4-nitro or 4-methoxy analogs) to correlate σ values with reaction rates .

Q. What strategies mitigate by-product formation during large-scale synthesis of this compound?

  • Methodology : Optimize reaction parameters using design of experiments (DoE), such as central composite design, to minimize dimerization or ring-opening by-products. Key factors include methanol-to-acid ratio (2:1–5:1), catalyst concentration (2–5% H₂SO₄), and temperature (50–70°C). Post-reaction purification via fractional crystallization (ethanol/water) or simulated moving bed (SMB) chromatography enhances yield .

Key Considerations

  • Contradictions : While FAMEs are typically analyzed using polar GC columns, heterocyclic esters like this compound may require adjusted temperature ramps to prevent on-column degradation .
  • Advanced Techniques : For mechanistic studies, isotope labeling (e.g., ¹³C-methyl ester) combined with NMR or IR spectroscopy can track reaction pathways .

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